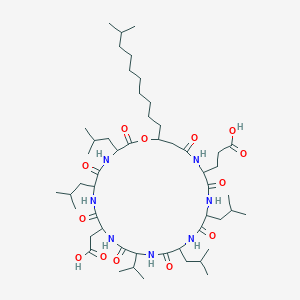

Surfactin B1

Description

Properties

Molecular Formula |

C52H91N7O13 |

|---|---|

Molecular Weight |

1022.3 g/mol |

IUPAC Name |

3-[9-(carboxymethyl)-25-(9-methyldecyl)-3,6,15,18-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid |

InChI |

InChI=1S/C52H91N7O13/c1-29(2)19-17-15-13-14-16-18-20-35-27-42(60)53-36(21-22-43(61)62)46(65)54-37(23-30(3)4)47(66)56-39(25-32(7)8)50(69)59-45(34(11)12)51(70)57-40(28-44(63)64)49(68)55-38(24-31(5)6)48(67)58-41(26-33(9)10)52(71)72-35/h29-41,45H,13-28H2,1-12H3,(H,53,60)(H,54,65)(H,55,68)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,61,62)(H,63,64) |

InChI Key |

DDULCZLFAKVKJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O |

Origin of Product |

United States |

Structural Elucidation and Isoform Diversity of Surfactin B1

Primary Structure of Surfactin (B1297464) B1: Heptapeptide (B1575542) and Fatty Acid Moiety

Surfactin B1 possesses a distinctive cyclic structure composed of a heptapeptide and a β-hydroxy fatty acid. mdpi.compnas.org The peptide ring is formed by a lactone bridge connecting the carboxyl group of the C-terminal amino acid to the β-hydroxyl group of the fatty acid. nih.govmdpi.com The typical amino acid sequence of the heptapeptide in Surfactin is L-Glu¹-L-Leu²-D-Leu³-L-Val⁴-L-Asp⁵-D-Leu⁶-L-Leu⁷. frontiersin.orgmdpi.com This sequence contains both L- and D-amino acids, a characteristic feature of non-ribosomally synthesized peptides. researchgate.netresearchgate.net

The fatty acid component is a β-hydroxy fatty acid, and its length can vary, typically ranging from 13 to 15 carbon atoms. researchgate.netpnas.org This lipid tail, along with the hydrophobic amino acid residues (Leu², D-Leu³, Val⁴, D-Leu⁶, L-Leu⁷), constitutes the hydrophobic domain of the molecule. mdpi.com In contrast, the glutamic acid (Glu¹) and aspartic acid (Asp⁵) residues provide the hydrophilic character, rendering the entire molecule amphiphilic. frontiersin.orgmdpi.com

Chiral Sequence and Conformational Characteristics of the Peptide

The specific arrangement of L- and D-amino acids, known as the chiral sequence (L-L-D-L-L-D-L), is crucial for the three-dimensional structure and biological activity of Surfactin B1. researchgate.netjmb.or.kr In solution, Surfactin adopts a characteristic "horse saddle" conformation. researchgate.netnih.govnih.gov This structure is stabilized by intramolecular hydrogen bonds and positions the hydrophilic and hydrophobic domains on opposite faces of the molecule, which is fundamental to its potent surface-active properties. nih.govrcsb.org Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating this three-dimensional structure, revealing a "claw-like" arrangement of the acidic residues, which is important for its ability to interact with cations. nih.govacs.org

Characterization of Surfactin B1 Structural Variants and Homologues

The term "surfactin" encompasses a family of closely related lipopeptides. frontiersin.org This diversity arises from variations in both the fatty acid chain and the amino acid sequence.

Fatty Acid Chain Length Variability (e.g., C12-C18 isoforms)

One of the primary sources of surfactin diversity is the length of the β-hydroxy fatty acid chain. While C13 to C15 are the most common, isoforms with fatty acid chains ranging from C12 to C18 have been identified. nih.govmdpi.comfrontiersin.org These variations in chain length can be linear (n-), or branched as iso- or anteiso- forms. frontiersin.orgfrontiersin.org The length and branching of the fatty acid chain significantly influence the physicochemical properties of the surfactin molecule. mdpi.com Generally, a longer and more hydrophobic alkyl chain leads to a stronger ability to reduce surface tension. mdpi.com

Table 1: Common Fatty Acid Isoforms of Surfactin

| Fatty Acid Chain Length | Common Isomers |

|---|---|

| C12 | n-dodecanoic acid |

| C13 | iso-tridecanoic acid, anteiso-tridecanoic acid |

| C14 | iso-tetradecanoic acid, n-tetradecanoic acid |

| C15 | iso-pentadecanoic acid, anteiso-pentadecanoic acid |

| C16 | n-hexadecanoic acid |

| C17 | anteiso-heptadecanoic acid |

| C18 | Not commonly reported, but detected |

This table is generated based on data from multiple sources. frontiersin.orgnih.govmdpi.comfrontiersin.org

Amino Acid Sequence Substitutions and their Nomenclature (e.g., [Val7], [Ile7], [Ala4], [Asp1, Glu5] Surfactin)

Variations in the amino acid sequence of the heptapeptide ring give rise to numerous surfactin analogues. nih.govresearchgate.net These substitutions are denoted by indicating the substituted amino acid and its position. For instance, [Val⁷]surfactin refers to a variant where the leucine (B10760876) at position 7 is replaced by valine. nih.gov Similarly, [Ile⁷]surfactin indicates an isoleucine substitution at the same position. nih.gov Other documented substitutions include [Ala⁴]surfactin, where valine at position 4 is replaced by alanine, and [Asp¹, Glu⁵]surfactin, where the glutamic acid at position 1 and aspartic acid at position 5 are swapped. nih.gov

Table 2: Examples of Surfactin Variants with Amino Acid Substitutions

| Variant Name | Amino Acid Substitution | Reference |

|---|---|---|

| [Val⁷]surfactin | Leucine at position 7 replaced by Valine | nih.gov |

| [Ile⁷]surfactin | Leucine at position 7 replaced by Isoleucine | nih.gov |

| [Ala⁴]surfactin | Valine at position 4 replaced by Alanine | nih.govmdpi.com |

| [Asp¹, Glu⁵]surfactin | Glutamic acid at position 1 replaced by Aspartic acid, and Aspartic acid at position 5 replaced by Glutamic acid | nih.gov |

This table provides examples of named surfactin variants based on scientific literature.

Esterified Forms of Surfactin B1 (e.g., monomethylester derivatives)

Chemical modifications of the surfactin molecule, such as esterification, can lead to the formation of new derivatives. nih.gov The two free carboxyl groups of the glutamic acid and aspartic acid residues are susceptible to esterification. nih.gov For example, monomethylester derivatives of surfactin have been identified, where one of the carboxyl groups is esterified. researchgate.net These modifications can alter the charge and amphiphilicity of the molecule, potentially influencing its biological activities. mdpi.com Studies have shown the creation of various esterified derivatives, including mono- and di-hexyl esters, by reacting surfactin with different alcohols. nih.gov

Advanced Analytical Methodologies for Surfactin B1 Profiling

A variety of sophisticated analytical techniques are employed for the detailed characterization and profiling of Surfactin B1 and its isoforms. frontiersin.org High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of different surfactin variants. tandfonline.comoup.comresearchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weights of surfactin homologues and identifying amino acid substitutions. pnas.orgnih.govub.edu Techniques such as Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)-MS are frequently utilized. jmb.or.krub.edu Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ions, allowing for the sequencing of the peptide ring and characterization of the fatty acid chain. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY) experiments, is indispensable for the complete structural elucidation of surfactin in solution, including the determination of its three-dimensional conformation. nih.govacs.orgresearchgate.netscielo.org.mx The combination of these advanced analytical methods allows for a comprehensive understanding of the complex structural diversity of the surfactin family. frontiersin.org

Mass Spectrometry Techniques (e.g., HPLC-HESI-MS/MS, ESI-MS/MS)

Mass spectrometry (MS) is a cornerstone in the definitive identification and structural analysis of surfactin and its analogs. Techniques such as Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, provide detailed information on molecular weight and sequence.

High-Performance Liquid Chromatography coupled with Heated Electrospray Ionization Tandem Mass Spectrometry (HPLC-HESI-MS/MS) is a powerful method for both the qualitative and quantitative analysis of surfactin congeners from fermentation broths. nih.govresearchgate.net This technique allows for the in-depth profiling of surfactin variants, capable of differentiating numerous congeners based on their mass-to-charge ratios and fragmentation patterns. nih.gov ESI-MS analysis of surfactin typically reveals a cluster of peaks corresponding to different isoforms and their adducts with ions like hydrogen ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). nih.govjmb.or.kr For instance, surfactin isoforms with β-hydroxy fatty acid chains of 13, 14, and 15 carbons have been identified as protonated masses at m/z 1008, 1022, and 1036, respectively. jmb.or.kr

Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), are crucial for sequencing the heptapeptide ring. The fragmentation of the cyclic structure, often initiated at the lactone bond, generates a series of characteristic ions. jmb.or.kr The amino acid sequence of the peptide portion is commonly determined to be Glu-Leu-Leu-Val-Asp-Leu-Leu. nih.govnih.gov Specific fragment ions are considered markers for surfactin identification. For example, fragment ions at m/z 685 and 699 are ubiquitously found in the CID spectra of protonated surfactin homologues. nih.gov Another common fragment observed at m/z 441 corresponds to the residual tetrapeptide Leu-Leu-Val-Asp. nih.govtandfonline.com The analysis of these fragment ions allows for the confirmation of the amino acid sequence and the identification of variations, such as the substitution of Valine at position 4 with Leucine or Isoleucine. nih.gov

| Surfactin Isoform (Fatty Acid Chain) | Precursor Ion [M+H]⁺ (m/z) | Precursor Ion [M+Na]⁺ (m/z) | Characteristic Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| C13 Surfactin | 1008.68, 1009 | 1030.68 | Sequence-specific fragments | nih.govtandfonline.com |

| C14 Surfactin | 1022.68, 1023 | 1044.68 | 356.32, 338.26, 441 | nih.govtandfonline.com |

| C15 Surfactin | 1036.70, 1037 | 1058.70 | 370.26, 352.26, 441, 685 | nih.govnih.govtandfonline.com |

| C16 Surfactin | 1051 | - | 384, 366 | nih.gov |

Chromatographic Separations (e.g., TLC, RP-HPLC)

Chromatographic techniques are indispensable for the isolation, purification, and separation of surfactin isoforms from complex mixtures produced during microbial fermentation.

Thin-Layer Chromatography (TLC) is a simple and rapid method used for the initial detection and separation of surfactin from crude extracts. nih.govderpharmachemica.com The lipopeptide extract is spotted on a silica (B1680970) gel plate and developed using a suitable mobile phase, such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. nih.gov The separated compounds can be visualized using iodine vapor or specific reagents like orcinol/H₂SO₄. nih.gov In some studies, TLC combined with bioautography has been used to identify the bioactive fractions that inhibit the growth of specific microorganisms. nih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to that traveled by the solvent front, is used for identification. An Rf value of approximately 0.27 has been reported for a surfactin lipopeptide. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the high-resolution separation and purification of individual surfactin isoforms. nih.govfrontiersin.orgresearchgate.net This technique typically employs a nonpolar stationary phase, such as a C8 or C18 column, and a polar mobile phase. frontiersin.org Elution is commonly achieved using a gradient system of water and acetonitrile, often containing an additive like trifluoroacetic acid. frontiersin.orgresearchgate.net Different surfactin homologs, which vary in their fatty acid chain length (from C12 to C16) and amino acid composition, can be effectively separated into distinct peaks based on their hydrophobicity. nih.govnih.gov The separated fractions can be collected for further structural analysis by mass spectrometry or NMR. nih.gov Detection is often performed using a UV detector at wavelengths of 214-220 nm, which corresponds to the absorption of peptide bonds. frontiersin.org

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| TLC | Silica Gel 60 | CHCl₃/CH₃OH/2M NH₄OH (40:10:1 v/v) | Iodine vapor, Orcinol/H₂SO₄ | nih.gov |

| RP-HPLC | C18 Column | Acetonitrile/Water/Trifluoroacetic Acid Gradient | UV (214-220 nm) | frontiersin.orgresearchgate.net |

Spectroscopic Characterization (e.g., UV-Vis, FTIR, NMR)

UV-Visible (UV-Vis) Spectroscopy is used for the preliminary characterization of surfactin. The UV-Vis spectrum of surfactin can show absorbance peaks that indicate the presence of the peptide structure. However, reports on specific absorption maxima vary, with some studies noting peaks around 210-221 nm and 275-278 nm. jeb.co.in Other research suggests that surfactin lacks distinct UV absorbances in the range of 230 to 400 nm. escholarship.org The variability may depend on the purity of the sample and the solvent used for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for identifying the key functional groups present in the surfactin molecule. The FTIR spectrum of surfactin displays several characteristic absorption bands. Strong absorbance between 3200 and 3500 cm⁻¹ is attributed to N-H stretching vibrations within the peptide backbone. nih.gov The region around 2800-3000 cm⁻¹ confirms the presence of an aliphatic chain due to C-H stretching. nih.gov A prominent peak around 1700-1800 cm⁻¹ is indicative of the C=O stretching of the lactone ester bond, which is crucial for the cyclic structure. nih.gov The amide I band, resulting from C=O stretching in the peptide bonds, appears around 1650 cm⁻¹. nih.gov Additionally, the amide II band, which arises from N-H bending and C-N stretching, is observed around 1550 cm⁻¹. nih.gov The presence of C-O-C stretching modes can be seen around 1080-1190 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information for complete structural elucidation in solution. Both one-dimensional (¹H) and two-dimensional (¹H-¹H COSY, TOCSY, NOESY) NMR experiments are employed. The ¹H NMR spectrum confirms the lipopeptide nature of surfactin. frontiersin.org Signals in the δH 0.82–0.94 ppm range correspond to terminal methyl groups of the fatty acid, while signals between δH 1.24–1.60 ppm are assigned to the CH₂ groups of the long aliphatic chain. frontiersin.org The presence of amino acids is confirmed by signals for α-protons (δH 4.03–4.50 ppm) and amide protons (N-H) in the δH 7.20–8.70 ppm region. frontiersin.org A chemical shift around δH 5.03 ppm can indicate a proton adjacent to the ester group of the lactone ring. frontiersin.org In the ¹³C NMR spectrum, signals between δC 11.0 to 20.0 ppm are indicative of the lipid chain, and specific chemical shifts can help distinguish between normal, iso, and anteiso forms of the fatty acid. frontiersin.org

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|

| FTIR | 3200-3500 | N-H stretching (peptide) | nih.gov |

| 2800-3000 | C-H stretching (aliphatic chain) | nih.gov | |

| 1700-1800 | C=O stretching (lactone ring) | nih.gov | |

| ~1650 | C=O stretching (Amide I) | nih.gov | |

| ~1550 | N-H bending, C-N stretching (Amide II) | nih.gov | |

| ¹H NMR | 0.82-0.94 | Terminal -CH₃ groups (fatty acid) | frontiersin.org |

| 1.24-1.60 | -CH₂- groups (aliphatic chain) | frontiersin.org | |

| 4.03-4.50 | α-protons of amino acids | frontiersin.org | |

| 7.20-8.70 | Amide N-H protons | frontiersin.org | |

| ¹³C NMR | 11.0-20.0 | Methyl groups of fatty acid chain (n, iso, anteiso) | frontiersin.org |

Biosynthesis and Genetic Regulation of Surfactin B1 Production

Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Surfactin (B1297464) B1 Synthesis

The synthesis of Surfactin B1 does not occur on ribosomes, the typical sites of protein synthesis. Instead, it is assembled by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.orgmdpi.comijbio.com This pathway allows for the incorporation of non-proteinogenic amino acids and modifications, contributing to the structural diversity and biological activity of the final product. ijbio.comd-nb.info The NRPS machinery for surfactin synthesis is an assembly line-like complex composed of three main proteins: SrfA-A, SrfA-B, and SrfA-C. mdpi.comijbio.com

Role of Modular Enzyme Complexes in Peptide Chain Assembly

The NRPS enzymes responsible for Surfactin B1 synthesis are organized into modules, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. frontiersin.orgmdpi.commdpi.com The order of these modules on the enzyme complex is typically co-linear with the amino acid sequence of the resulting peptide. frontiersin.org

Each module is further divided into distinct domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it by converting it into an aminoacyl adenylate. d-nb.inforesearchgate.net

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred and covalently bound to the 4'-phosphopantetheine (B1211885) (4'-Ppant) prosthetic group of the PCP domain. frontiersin.orgd-nb.infonih.gov This flexible arm shuttles the growing peptide chain between the different catalytic domains. nih.gov

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the PCP domain of the current module and the nascent peptide chain from the previous module. d-nb.inforesearchgate.net

The surfactin synthetase complex contains seven modules, corresponding to the seven amino acids in the surfactin peptide ring: L-Glu, L-Leu, D-Leu, L-Val, L-Asp, D-Leu, and L-Leu. researchgate.netmdpi.com Epimerization (E) domains are also present within the third and sixth modules, which convert L-leucine to its D-isomeric form. ijbio.com The final step of peptide synthesis is catalyzed by a thioesterase (TE) domain, which is part of the SrfA-C protein and is responsible for the cyclization and release of the mature lipopeptide. mdpi.comresearchgate.net

Integration of Beta-Hydroxy Fatty Acid Chain

A key structural feature of Surfactin B1 is its β-hydroxy fatty acid tail, which is crucial for its surfactant properties. mdpi.com This lipid moiety is incorporated at the beginning of the biosynthetic process. frontiersin.org The initiation module of the surfactin NRPS is unique, featuring a specialized N-terminal condensation domain, often referred to as a C-starter (CS) domain. frontiersin.orgresearchgate.net

This CS domain is responsible for linking a CoA-activated β-hydroxy fatty acid to the first amino acid of the peptide chain, which is glutamic acid. frontiersin.orgresearchgate.net The β-hydroxy fatty acid substrate is first transferred to the N-terminal L-Glu-activating module of the surfactin synthetase to form a β-hydroxyacyl-glutamate intermediate. researchgate.net The fatty acids themselves are derived from the bacterium's primary metabolism. frontiersin.org The length of the fatty acid chain can vary, typically ranging from 13 to 15 carbons. nih.gov

Genetic Determinants of Surfactin B1 Biosynthesis

The production of Surfactin B1 is tightly controlled at the genetic level, involving a specific operon, an essential activating gene, and a network of regulatory genes.

The srfA Operon and its Subunits

The genes encoding the multi-enzyme surfactin synthetase complex are organized into a large operon known as the srfA operon. nih.govnih.gov This operon spans over 25 kilobases and consists of four main open reading frames (ORFs): srfA-A, srfA-B, srfA-C, and srfA-D. frontiersin.orgmdpi.com

srfA-A , srfA-B , and srfA-C encode the three surfactin synthetase proteins (SrfA-A, SrfA-B, and SrfA-C) that form the modular assembly line for peptide synthesis. mdpi.comresearchgate.net SrfA-A and SrfA-B are each composed of three modules, while SrfA-C contains the final module and the thioesterase domain. mdpi.com

srfA-D is believed to function as a thioesterase/acyltransferase that plays a role in the initiation of surfactin biosynthesis. researchgate.net

The expression of the srfA operon is crucial for surfactin production and is also linked to other cellular processes in B. subtilis, such as genetic competence and sporulation. nih.gov

The sfp Gene and 4'-Phosphopantetheinyl Transferase Activity

For the surfactin synthetase to become active, the PCP domains within each module must be post-translationally modified. mdpi.com This modification involves the transfer of a 4'-phosphopantetheinyl (4'-Ppant) moiety from coenzyme A to a conserved serine residue on the apo-PCP domain, converting it to the active holo-form. aip.orgdrugbank.comuniprot.org

This essential activation step is catalyzed by a 4'-phosphopantetheinyl transferase (PPTase) enzyme encoded by the sfp gene. aip.orguni-goettingen.desci-hub.se The sfp gene is located downstream of the srfA operon and is indispensable for surfactin production. frontiersin.orgnih.gov Strains of B. subtilis with an inactive or missing sfp gene are unable to produce surfactin. aip.orgmdpi.com

Regulatory Genes (e.g., comA)

The transcription of the srfA operon is under the control of a complex regulatory network, much of which is linked to quorum sensing, a cell-density-dependent signaling system. mdpi.comfrontiersin.org A key transcriptional activator of the srfA operon is the ComA protein. researchgate.netnih.gov

Metabolic Engineering Strategies for Enhanced Surfactin B1 Production

The yield of Surfactin B1 is often limited in wild-type strains, making industrial-scale production economically challenging. nih.govresearchgate.net Metabolic and genetic engineering offer powerful tools to overcome these limitations by redesigning the microbial host for overproduction. nih.gov

Genetic Manipulation of Biosynthesis Pathways

Key genetic manipulation strategies include:

Enhancing Precursor Supply : Overexpression of genes involved in the synthesis of branched-chain α-ketoacyl-CoA, a key precursor for the fatty acid tail, has proven effective. frontiersin.org Similarly, increasing the availability of the seven amino acids that form the peptide ring (L-Asp, L-Leu, L-Val, L-Glu, and D-Leu) is a critical target for metabolic engineering. nih.govnih.gov

Disrupting Competing Pathways : To channel more cellular resources towards surfactin synthesis, competing metabolic pathways are often disrupted. A successful approach has been the knockout of the ppsD gene, which is part of the operon responsible for producing plipastatin, another lipopeptide that competes for the same precursors. nih.govfrontiersin.org Similarly, disrupting genes related to biofilm formation can also redirect metabolic flux towards surfactin production. frontiersin.org

Deregulation of Negative Regulators : The global transcriptional regulator CodY negatively controls the bkd operon, which is involved in the biosynthesis of branched-chain ketoacids and fatty acids. frontiersin.orgresearchgate.net Deletion of the codY gene has been shown to significantly increase surfactin production, in some cases by as much as 5.8-fold. frontiersin.orgresearchgate.net

CRISPR/Cas9-based Gene Editing for Strain Improvement

The advent of CRISPR/Cas9 and its derivatives, like CRISPR interference (CRISPRi), has revolutionized the genetic engineering of surfactin-producing strains. nih.govmdpi.com These tools allow for precise and efficient gene editing, including gene knockouts, insertions, and transcriptional regulation, to improve production strains. synthego.comnih.gov

CRISPR/Cas9 has been utilized for:

Targeted Gene Disruption : This technology enables the precise knockout of genes to eliminate competing pathways or negative regulators. nih.govsynthego.com For example, CRISPR has been used to disrupt multiple genes in Bacillus subtilis to enhance surfactin synthesis. nih.gov

Promoter Engineering : Optimizing the strength of promoters that drive the expression of key biosynthetic genes, such as the srfA operon, can fine-tune and enhance surfactin production. nih.gov

Transcriptional Repression (CRISPRi) : CRISPRi is a powerful tool for downregulating the expression of specific genes without making permanent changes to the DNA sequence. synthego.com This has been effectively used to repress the expression of genes in competing amino acid metabolic pathways. In one study, perturbing the expression of 20 different genes in amino acid branch pathways using CRISPRi led to a significant increase in surfactin titers in 16 of the resulting recombinant strains. nih.gov This approach allows for a systematic analysis of metabolic pathways to identify key targets for improving the production of desired compounds. nih.gov

Optimization of Fermentation Conditions for Surfactin B1 Yield

Beyond genetic engineering, optimizing the fermentation environment is crucial for maximizing Surfactin B1 production. nih.govnih.gov Factors such as nutrient availability and physical parameters significantly influence microbial growth and metabolic output. nih.govrsc.org

Carbon and Nitrogen Source Influences on Biosynthesis

The choice of carbon and nitrogen sources in the culture medium has a profound impact on both cell growth and Surfactin B1 synthesis. nih.govprimescholars.com

Carbon Source : Various carbon sources have been studied, with optimal choices often being strain-dependent. While glucose is a commonly used and effective carbon source, other substrates like molasses, soluble starch, and sucrose (B13894) have also been shown to support high surfactin yields. nih.govabdel-mawgoud.comfrontiersin.orgresearchgate.net For instance, one study found soluble starch to be the most efficient carbon source for Bacillus subtilis natto BS19, yielding 368.36 ± 94.23 mg/L of surfactin. nih.gov Another study identified molasses as the optimal carbon source for B. subtilis isolate BS5. abdel-mawgoud.com

Nitrogen Source : The nitrogen source is critical as it provides the building blocks for amino acids and enzymes. rsc.orgrsc.org Both organic and inorganic nitrogen sources have been successfully used. Studies have shown that organic sources like yeast extract, peptone, and beef extract can lead to significantly higher surfactin production compared to inorganic sources. nih.govfrontiersin.org For example, using yeast extract resulted in a three-fold increase in surfactin biosynthesis compared to ammonium (B1175870) nitrate (B79036) in one study. nih.gov Conversely, other research has reported higher yields with inorganic sources like sodium nitrate and ammonium nitrate. nih.govabdel-mawgoud.com This highlights the necessity of optimizing the nitrogen source for the specific production strain.

| Bacillus Strain | Optimal Carbon Source | Optimal Nitrogen Source | Reported Yield/Increase | Reference |

|---|---|---|---|---|

| B. subtilis YPS-32 | Molasses | Glutamic acid and Soybean meal | 1.82 g/L | researchgate.netscispace.com |

| B. velezensis BN | Glucose | Beef extract | 1.13-fold increase (Glucose), 1.61-fold increase (Beef extract) | frontiersin.org |

| B. subtilis natto BS19 | Soluble Starch | Yeast Extract | 368.36 mg/L (Starch), 3-fold increase (Yeast Extract) | nih.gov |

| B. subtilis Isolate BS5 | Molasses (16% v/v) | Sodium Nitrate (5 g/L) | 1.12 g/L | abdel-mawgoud.com |

| B. amyloliquefaciens MD4-12 | Glucose (45 g/L) | Urea (B33335) (6.33 g/L) | 1.25 g/L | researchgate.net |

Impact of Trace Elements and Amino Acid Supplementation

Micronutrients, though required in small quantities, play a vital role as co-factors for enzymes involved in the biosynthetic pathways. rsc.orgnih.gov

Trace Elements : Several metal ions have been identified as significant for surfactin production. ftb.com.hriwaponline.com Iron (Fe²⁺) and Manganese (Mn²⁺) are particularly important. ftb.com.hrmdpi.com The addition of manganese sulfate (B86663) has been reported to increase surfactin production from 0.33 to 2.6 g/L. ftb.com.hr Similarly, enriching the medium with iron has led to yields as high as 3.0 g/L. ftb.com.hrmdpi.com Other trace elements like Magnesium (Mg²⁺), Potassium (K⁺), and Zinc (Zn²⁺) also positively influence production. abdel-mawgoud.comftb.com.hr One study found that the optimal trace elements for B. subtilis BS5 were ZnSO₄·7H₂O, FeCl₃·6H₂O, and MnSO₄·H₂O. abdel-mawgoud.com

Amino Acid Supplementation : Since the peptide moiety of surfactin is composed of seven amino acids, direct supplementation of these precursors into the fermentation medium can significantly boost yields. nih.govresearchgate.net L-Leucine and L-Aspartic acid, in particular, have been shown to be highly effective. frontiersin.org Studies have reported that adding L-Leucine can increase surfactin production by as much as 20.9-fold. researchgate.net Another study with B. velezensis BN demonstrated that L-Leucine and L-Aspartic acid supplementation led to 1.41-fold and 1.40-fold increases in yield, respectively. frontiersin.org

| Supplement | Bacillus Strain | Effect on Yield | Reference |

|---|---|---|---|

| Manganese (Mn²⁺) | B. subtilis ATCC 21332 | Increased from 0.33 to 2.6 g/L | ftb.com.hr |

| Iron (Fe²⁺) | B. subtilis ATCC 21332 | Increased to 3.0 g/L | rsc.orgftb.com.hr |

| L-Leucine (L-Leu) | B. subtilis | Up to 20.9-fold increase | researchgate.net |

| L-Leucine (L-Leu) | B. velezensis BN | 1.41-fold increase | frontiersin.org |

| L-Aspartic acid (L-Asp) | B. velezensis BN | 1.40-fold increase | frontiersin.org |

Environmental Parameters: pH, Temperature, Aeration, and Inoculum Size

The physical conditions of the fermentation process must be tightly controlled to ensure optimal microbial performance. nih.govabdel-mawgoud.com

pH : Most Bacillus strains favor a neutral to slightly acidic initial pH for optimal surfactin production. nih.govabdel-mawgoud.com For B. subtilis isolate BS5, the highest production was achieved at a pH of 6.8. abdel-mawgoud.com Similarly, B. subtilis natto BS19 and B. velezensis BN showed maximum yields at a pH of 7.0. nih.govfrontiersin.org Maintaining a constant pH throughout the fermentation can be crucial for achieving high yields. nih.govftb.com.hr

Temperature : The optimal temperature for surfactin production is typically in the mesophilic range. Studies have reported optimal temperatures between 30°C and 37°C for various Bacillus species. nih.govabdel-mawgoud.com For example, B. subtilis isolate BS5 and B. velezensis BN produce surfactin optimally at 30°C, while B. subtilis natto BS19 prefers 37°C. nih.govabdel-mawgoud.comfrontiersin.org One study on B. subtilis YPS-32, however, found an optimal temperature of 42.9°C. scispace.com

Aeration : As surfactin production is typically carried out by aerobic microorganisms, sufficient oxygen supply is essential. nih.govabdel-mawgoud.com Aeration rates, often controlled by agitation speed and the volume of medium in the flask, significantly impact yield. abdel-mawgoud.com For B. subtilis BS5, a high aeration level (90% volumetric aeration) was found to be optimal for surfactin production, even though maximum biomass was achieved at a lower aeration rate. abdel-mawgoud.com

Utilization of Agro-Industrial Wastes as Substrates

The high cost of conventional synthetic media is a significant barrier to the large-scale industrial production of surfactin. nih.govftb.com.hr Consequently, extensive research has focused on utilizing inexpensive and readily available agro-industrial wastes as alternative substrates. ftb.com.hrmdpi.com These wastes are typically rich in carbohydrates, proteins, lipids, and essential minerals, providing the necessary nutrients for microbial growth and surfactin biosynthesis. mdpi.comrsc.org This approach not only reduces production costs but also addresses environmental concerns by valorizing waste streams. rsc.orgresearchgate.netnih.gov

A variety of agro-industrial residues have been successfully employed for surfactin production by different strains of Bacillus, particularly Bacillus subtilis. Wastes from the potato processing industry, including potato peels, pulp, and effluents, are among the most studied substrates. ftb.com.hrrsc.org These materials are rich in starch and other carbohydrates. rsc.orgresearchgate.net Studies have demonstrated that Bacillus subtilis can effectively utilize potato processing wastes to produce significant quantities of surfactin. rsc.orgnih.govnih.gov For instance, Bacillus subtilis ATCC 21332 has been shown to produce surfactin from potato process effluents, and Bacillus halotolerans has been used to convert potato peel waste (PPW) and frying oil waste (FOW) into surfactin. rsc.orgresearchgate.netnih.gov One study reported a surfactin yield of 49 g per 100 g of substrate using B. halotolerans on a mixture of PPW and FOW. researchgate.net

Molasses, a by-product of the sugar industry, is another valuable substrate due to its high sugar content, along with minerals and vitamins that are beneficial for fermentation. abdel-mawgoud.comresearchgate.net Research has shown that using molasses as a carbon source can significantly enhance surfactin production. In one study, optimizing a medium with 16% molasses led to a threefold increase in surfactin productivity by Bacillus subtilis BS5, reaching 1.12 g/L. abdel-mawgoud.com Sugarcane bagasse and sawdust have also been explored as substrates for surfactin production by Bacillus species. jeb.co.in

Other notable agro-industrial wastes include:

Cassava Wastewater: This starchy effluent from cassava processing has been used as a substrate for Bacillus subtilis to produce surfactin, with one strain yielding up to 3.0 g/L of crude surfactin. rsc.orgresearchgate.net

Waste Frying Oils: These oils serve as a lipid-rich carbon source for surfactin production. scielo.br Studies using waste frying sunflower and rice bran oils have yielded surfactin, demonstrating a viable method for both waste disposal and biosurfactant synthesis. scielo.br

Crude Glycerol (B35011): A major by-product of biodiesel, soap, and stearin (B3432776) production, crude glycerol has been successfully used as a low-cost carbon source for surfactin production by B. subtilis. mdpi.com Using soap-derived glycerol resulted in a five-fold increase in biosynthesis compared to pure glycerol. mdpi.com

Other Plant-Based Wastes: Materials such as orange peels and soya bean meal have also been identified as effective substrates. internationalscholarsjournals.com A study using Bacillus subtilis SPB1 found that a medium containing orange peels and soya bean meal could yield up to 4.45 g/L of biosurfactant after optimization. internationalscholarsjournals.com

The ability of various Bacillus strains to utilize this diverse range of waste materials highlights the metabolic versatility of these microorganisms and underscores the potential for developing a circular bioeconomy around surfactin production.

| Agro-Industrial Waste | Microorganism | Key Research Findings | Reference |

|---|---|---|---|

| Potato Peel Waste (PPW) and Frying Oil Waste (FOW) | Bacillus halotolerans | Initial yield of 49 g/100 g substrate; optimized to 55.3 g/100 g substrate. | researchgate.netnih.gov |

| Molasses | Bacillus subtilis BS5 | Optimization with molasses (160 ml/l) and NaNO₃ (5 g/l) resulted in a surfactin yield of 1.12 g/l. | abdel-mawgoud.com |

| Sugarcane Molasses | Bacillus subtilis UFPEDA 438 | Achieved a maximum surfactin concentration of 199.45 mg/L using sugarcane molasses as the substrate. | nih.gov |

| Potato Process Effluent | Bacillus subtilis | Produced 0.6 g/L of surfactin in 12-24 hours after optimizing oxygen transfer. | nih.gov |

| Cassava Wastewater | Bacillus subtilis LB5a | Produced a crude surfactant concentration of 3.0 g/L after 48 hours. | researchgate.net |

| Soap-Derived Crude Glycerol | Bacillus subtilis #309 | Achieved a five-fold increase in surfactin biosynthesis compared to using pure glycerol. | mdpi.com |

| Orange Peels and Soya Bean Meal | Bacillus subtilis SPB1 | Optimized medium yielded 4.45 g/L of biosurfactant. | internationalscholarsjournals.com |

| Waste Frying Oils | Bacillus subtilis MTCC 2423 | Yields of 1.49% (waste frying sunflower oil) and 1.1% (waste frying rice bran oil) of product per gram of substrate were achieved. | scielo.br |

Response Surface Methodology (RSM) in Process Optimization

To maximize the yield of surfactin and improve the economic feasibility of the fermentation process, it is crucial to optimize various culture parameters. nih.gov Response Surface Methodology (RSM) is a powerful collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.netnih.gov It is particularly effective for studying the effects of several independent variables simultaneously, thereby identifying significant interactions that might be missed by traditional one-factor-at-a-time optimization methods. internationalscholarsjournals.com

The application of RSM in surfactin production typically involves a two-stage process. First, a screening design, such as the Plackett-Burman design (PBD), is often employed to identify the most significant factors affecting production from a larger set of variables. nih.govjmb.or.krresearchgate.netnih.gov PBD allows for the efficient screening of 'k' variables in just 'k+1' experiments. jmb.or.kr Once the critical factors (e.g., specific carbon and nitrogen sources, mineral concentrations, temperature, pH) are identified, RSM is used to determine their optimal levels.

Common RSM designs used for optimization include the Central Composite Design (CCD) and the Box-Behnken design (BBD). nih.govresearchgate.net These designs fit a second-order polynomial equation to the experimental data, which describes the relationship between the response (surfactin yield) and the independent variables. researchgate.net The model can then be used to predict the optimal conditions for maximizing the response.

Numerous studies have successfully applied RSM to enhance surfactin production:

A study using Bacillus subtilis HSO121 first used a Plackett-Burman design to screen eleven variables, identifying glucose, K₂HPO₄, and urea as the most influential. researchgate.net A subsequent Central Composite Design optimized their concentrations, predicting a maximum surfactin concentration of 2.93 g/L. researchgate.net

Researchers optimizing surfactin production by Bacillus amyloliquefaciens used PBD to identify sucrose, ammonium nitrate, and NaH₂PO₄·2H₂O as significant factors. plos.org RSM optimization led to a 1.52-fold increase in C₁₅-surfactin yield, from 88.6 mg/L to 134.2 mg/L. plos.org

In another study, the optimization of process parameters (temperature, working volume, and agitation speed) for Bacillus subtilis was carried out using a CCD. researchgate.net The optimal conditions were found to be 37°C, 250 rpm, and a 250 mL culture volume, resulting in a maximum surfactin concentration of 1.49 g/L. researchgate.net

When using potato peel and frying oil wastes, a CCD was used to optimize production by Bacillus halotolerans, which improved the yield by 11.4% (from 49 to 55.3 g/100 g substrate). researchgate.netnih.gov

For an engineered strain of Bacillus subtilis (B9BD), RSM was used to optimize the fermentation medium. zgswfz.com.cn The final optimized medium, containing components like glucose, soybean meal, and L-Leucine at specific concentrations, increased the surfactin yield to 934.25 mg/L, which was 5.6 times higher than in the standard LB medium. zgswfz.com.cn

RSM has proven to be an efficient and effective statistical tool for optimizing the complex interplay of factors in surfactin fermentation, leading to substantially higher yields and contributing to the development of more cost-effective production processes. researchgate.netnih.gov

| Microorganism | Screening/Optimization Design | Optimized Variables | Result | Reference |

|---|---|---|---|---|

| Bacillus subtilis HSO121 | PBD and CCD | Glucose, K₂HPO₄, Urea | Predicted maximum surfactin concentration of 2.93 g/L. | researchgate.net |

| Bacillus amyloliquefaciens MB199 | PBD and CCRD (RSM) | Sucrose, Ammonium Nitrate, NaH₂PO₄·2H₂O | 1.52-fold increase in C₁₅-surfactin yield to 134.2 mg/L. | plos.org |

| Bacillus subtilis | CCD | Temperature, Agitation Speed, Culture Volume | Achieved a maximum surfactin concentration of 1.49 g/L. | researchgate.net |

| Bacillus halotolerans | CCD | Cultural conditions for PPW and FOW substrate | 11.4% increase in yield to 55.3 g/100 g substrate. | researchgate.netnih.gov |

| Bacillus subtilis SPB1 | CCD | Orange Peels, Soya Bean, Diluted Sea Water | Two-fold increase in production to 4.45 g/L. | internationalscholarsjournals.com |

| Engineered Bacillus subtilis B9BD | PBD and CCD | Glucose, Soybean Meal, L-Leucine | 5.6-fold increase in yield to 934.25 mg/L compared to LB medium. | zgswfz.com.cn |

| Bacillus velezensis BN | RSM | Key medium variables | 5.94-fold increase in surfactin yield to 5.70 g/L. | nih.gov |

Mechanisms of Biological Activity of Surfactin B1

Membrane Interaction and Permeabilization

The primary mode of action for Surfactin (B1297464) B1 involves direct interaction with the plasma membrane of target cells, leading to a cascade of events that compromise membrane integrity and function. ucl.ac.be This interaction is governed by the physicochemical properties of both the lipopeptide and the target membrane.

Integration into Phospholipid Bilayers

Due to its amphiphilic nature, Surfactin B1 spontaneously inserts into phospholipid bilayers. nih.gov The hydrophobic fatty acid tail anchors into the hydrophobic core of the membrane, while the cyclic peptide portion interacts with the polar head groups of the phospholipids (B1166683). frontiersin.orgresearchgate.net This insertion process is influenced by the lipid composition of the membrane, with Surfactin B1 showing a preference for certain lipid types and arrangements. frontiersin.orgnih.gov Studies have shown that the interaction is optimal with phospholipids that have a similar acyl chain length to Surfactin B1's hydrocarbon tail, such as myristoyl chains. nih.gov The integration of Surfactin B1 into the bilayer disrupts the local lipid packing and alters the physical properties of the membrane. researchgate.net

Formation of Pores and Channels

At concentrations below its critical micelle concentration (CMC), Surfactin B1 can induce the formation of pores and ion-conducting channels in lipid membranes. wikipedia.orgmdpi.comnih.gov This pore-forming activity is a key mechanism behind its antimicrobial and hemolytic effects. ftb.com.hrfrontiersin.org It is hypothesized that Surfactin B1 molecules self-associate within the membrane to form aggregates or channel-like structures. wikipedia.orgmdpi.com These pores allow for the leakage of ions and small molecules across the membrane, disrupting cellular homeostasis. mdpi.com The formation of these channels is a concentration-dependent process; at lower concentrations, discrete, transient pores are formed, while at higher concentrations, more stable and larger channels can be observed. frontiersin.orgnih.gov

Destabilization and Solubilization of Membrane Structures (Detergent-like Activity)

At concentrations at or above its CMC (approximately 7.5 µM), Surfactin B1 exhibits a potent detergent-like activity, leading to the complete solubilization of the membrane. mdpi.comnih.govnih.gov This action is characterized by the formation of mixed micelles composed of Surfactin B1 and membrane lipids. wikipedia.org The strong preference of Surfactin B1 for micelle formation over simple membrane insertion explains its high membrane-destabilizing capacity. nih.govnih.gov This detergent effect disrupts the bilayer structure, leading to cell lysis. mdpi.com The surfactant-to-lipid ratio required to induce membrane solubilization can be predicted by the relationship Rsat(b) ≈ K * CMC, where K is the partition coefficient and CMC is the critical micellar concentration. nih.gov

Table 1: Thermodynamic Parameters of Surfactin B1 Micellization and Membrane Partitioning

| Parameter | Value | Conditions | Reference |

| Critical Micellar Concentration (CMC) | 7.5 µM | 25 °C; 100 mM NaCl; 10 mM TRIS, 1 mM EDTA; pH 8.5 | nih.govnih.gov |

| Free Energy of Micellization (ΔG°w→m) | -9.3 kcal/mol | 25 °C; 100 mM NaCl; 10 mM TRIS, 1 mM EDTA; pH 8.5 | nih.govnih.gov |

| Enthalpy of Micellization (ΔHw→m) | +4.0 kcal/mol | 25 °C; 100 mM NaCl; 10 mM TRIS, 1 mM EDTA; pH 8.5 | nih.govnih.gov |

| Partition Coefficient (K) for large unilamellar vesicles | (2.2 ± 0.2) x 104 M-1 | 25 °C | nih.govnih.gov |

| Free Energy of Partitioning (ΔG°w→b) | -8.3 kcal/mol | 25 °C | nih.govnih.gov |

| Enthalpy of Partitioning (ΔHw→b) | 9 ± 1 kcal/mol | 25 °C | nih.govnih.gov |

Modulation of Ion Diffusion (e.g., Na+, K+ leakage)

A direct consequence of membrane permeabilization by Surfactin B1 is the uncontrolled leakage of ions across the cell membrane. nih.govnottingham.ac.uknih.gov The formation of pores and channels facilitates the diffusion of cations such as Na+ and K+ down their electrochemical gradients. researchgate.netnih.gov This disruption of ion homeostasis can lead to the depolarization of the membrane potential and ultimately, cell death. nih.govukzn.ac.za Studies using artificial lipid bilayers have demonstrated that Surfactin B1 forms selective cationic channels, with a preference for K+ over other monovalent cations like Na+ and Li+. nih.gov This potassium leakage has been suggested to be a trigger for certain downstream cellular events, such as the activation of specific signaling pathways. nih.gov

Table 2: Cation Selectivity of Surfactin B1-Induced Channels

| Cation | Conductance (pS) in 1 M Chloride Salt Solution |

| K+ | 130 |

| Rb+ | 110 |

| Na+ | 80 |

| Cs+ | 30 |

| Li+ | 30 |

Data adapted from Shehata et al., 1989. nih.gov

Influence of Membrane Lipid Composition on Surfactin B1 Activity

The biological activity of Surfactin B1 is significantly influenced by the lipid composition of the target membrane. frontiersin.orguliege.benih.gov The sensitivity of a membrane to Surfactin B1 is determined by factors such as the type of phospholipid headgroups, the length and saturation of the fatty acid acyl chains, and the presence of other lipids like cholesterol and sterols. frontiersin.orgnih.gov

Phospholipid Headgroups: Surfactin B1 penetration is greater in zwitterionic phosphatidylcholine (PC) membranes compared to phosphatidylethanolamine (B1630911) (PE) membranes. nih.gov Electrostatic repulsion reduces its interaction with negatively charged membranes, such as those containing phosphatidylglycerol (PG) or phosphatidic acid (PA), although the presence of divalent cations like Ca2+ can neutralize these charges and enhance penetration. nih.govnih.gov

Acyl Chain Length: The penetration of Surfactin B1 decreases as the acyl chain length of the phospholipids increases. nih.gov

Cholesterol and Sterols: The presence of cholesterol or ergosterol (B1671047) in the membrane can attenuate the membrane-perturbing effects of Surfactin B1. uliege.benih.gov

Lipid Phase: Surfactin B1 shows a preference for inserting at the boundaries between different lipid domains, such as between gel and fluid phases. ucl.ac.beresearchgate.net It has been shown to preferentially interact with and solubilize the fluid phospholipid phase. ucl.ac.beresearchgate.net

Receptor-Mediated and Intracellular Signaling Mechanisms

While direct membrane disruption is a primary mechanism of action, there is emerging evidence that Surfactin B1 can also trigger specific intracellular signaling pathways. This suggests that its biological effects are not solely due to non-specific membrane damage.

In some contexts, particularly in the context of plant immunity, Surfactin B1's ability to alter the mechanical properties of the membrane, rather than causing significant permeabilization, is thought to be the trigger for downstream signaling events. uliege.be For instance, in Bacillus subtilis, surfactin-induced potassium leakage is sensed by the KinC kinase, which in turn activates a signaling cascade leading to biofilm formation. nih.gov This suggests a "quorum-sensing like" activity where Surfactin B1 acts as a signaling molecule.

However, the existence of specific membrane receptors for Surfactin B1 in mammalian or other eukaryotic cells has not been definitively established. The concept of receptor-mediated signaling for Surfactin B1 is an area of ongoing research. It is plausible that alterations in membrane fluidity and organization caused by Surfactin B1 could indirectly modulate the activity of membrane-bound receptors and signaling proteins.

Proposed Interactions with Specific Cellular Components

The primary mode of action for Surfactin B1 involves its interaction with cellular membranes. nih.govengormix.com As an amphiphilic molecule, it readily inserts itself into the lipid bilayers of cell membranes, leading to their destabilization and an increase in permeability. nih.govengormix.com This interaction is driven by the hydrophobic fatty acid tail of Surfactin B1 inserting into the lipid core of the membrane, while the hydrophilic peptide ring remains at the lipid-water interface. researchgate.netoup.com This insertion disrupts the structural integrity of the membrane, which can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell lysis. oup.commdpi.com

The interaction of Surfactin B1 with membranes is concentration-dependent. At higher concentrations, it can act like a detergent, solubilizing the phospholipid bilayer and causing complete membrane disintegration. mdpi.com Furthermore, computational studies have suggested that Surfactin B1 can interact specifically with certain lipid components, such as 1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC), particularly at the boundaries of different lipid domains within the membrane. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., ROS/JNK-mediated)

Beyond direct membrane disruption, Surfactin B1 can induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of intracellular signaling pathways. nih.govfrontiersin.orguminho.pt A key mechanism involves the generation of reactive oxygen species (ROS). frontiersin.orguminho.ptjuniperpublishers.com

The accumulation of ROS can trigger the c-Jun N-terminal kinase (JNK) signaling pathway. frontiersin.orguminho.pt Activation of the ROS/JNK-mediated pathway can lead to a cascade of events, including:

Mitochondrial Dysfunction: It can cause mitochondrial permeability and a loss of membrane potential, leading to the release of cytochrome c into the cytoplasm. frontiersin.orguminho.pt

Caspase Activation: The released cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program. frontiersin.orguminho.pt

Increased Intracellular Calcium: Surfactin B1 has been shown to induce a sustained increase in intracellular calcium concentration ([Ca2+]i), which is also linked to the apoptotic process. frontiersin.orgnih.gov

Studies have demonstrated that Surfactin B1-induced apoptosis in human breast cancer cells (MCF-7) and oral squamous cell carcinoma cells occurs via this ROS/JNK-mediated mitochondrial/caspase pathway. frontiersin.orgjcancer.orgremedypublications.com This suggests that Surfactin B1's anticancer activity is not solely due to membrane lysis but also involves the intricate regulation of cellular signaling. Furthermore, surfactin has been found to induce cell cycle arrest at the G2/M phase in cancer cells. frontiersin.orgnih.gov This arrest is associated with the accumulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Surfactin B1 and Analogues

The biological activity of Surfactin B1 is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which involve analyzing how modifications to the molecule affect its efficacy, have provided valuable insights into the key features responsible for its biological properties.

Influence of Fatty Acid Chain Length on Biological Efficacy

The length of the β-hydroxy fatty acid chain is a critical determinant of Surfactin B1's biological activity. nih.govuliege.be Generally, a longer fatty acid chain leads to increased hydrophobicity, which enhances the molecule's ability to interact with and disrupt cell membranes. nih.govresearchgate.netuliege.be

Antiviral and Hemolytic Activity: Studies have shown that surfactins with fatty acid chains of 14 or 15 carbons (C14, C15) exhibit significantly higher antiviral and hemolytic activities compared to those with 13 carbons (C13). nih.gov The C15 homologue is often found to be the most active. researchgate.netnih.gov

Surface Activity: The critical micelle concentration (CMC), a measure of surfactant efficiency, decreases as the fatty acid chain length increases. nih.govfrontiersin.org This indicates that surfactins with longer chains are more surface-active. mdpi.com For example, the C15 homologue shows the strongest ability to reduce surface tension. frontiersin.org

| Fatty Acid Chain Length | Effect on Biological Activity | Reference |

| Shorter (e.g., C13) | Lower antiviral and hemolytic activity | nih.gov |

| Longer (e.g., C14, C15) | Higher antiviral and hemolytic activity, lower CMC | nih.govnih.gov |

Role of Peptide Sequence and Chirality in Activity and Selectivity

The peptide portion of Surfactin B1 is crucial for its structure and function. The typical amino acid sequence is L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu. mdpi.com

Amphiphilicity: The presence of both acidic (hydrophilic) amino acids like glutamic acid (Glu) and aspartic acid (Asp) and hydrophobic amino acids like leucine (B10760876) (Leu) and valine (Val) gives the molecule its amphiphilic character. frontiersin.org

Chirality: The specific LLDLLDL chiral sequence is essential for the molecule to adopt its characteristic "horse saddle" conformation in solution. nih.gov This three-dimensional structure is believed to be responsible for its broad spectrum of biological activities. nih.gov While some variations in the amino acid sequence can occur naturally, certain residues, such as the D-leucines at positions 3 and 6 and the L-aspartic acid at position 5, appear to be highly conserved across the surfactin family, suggesting their critical role in activity. frontiersin.org

Impact of Chemical Modifications on Biological Properties

Modifying the chemical structure of Surfactin B1 can significantly alter its biological properties.

Esterification: Methylation of the carboxylic acid groups of the glutamic and aspartic acid residues can increase the molecule's activity, particularly its antiviral and hemolytic properties. nih.govacs.org This is because esterification neutralizes the negative charges, reducing electrostatic repulsion between molecules and potentially enhancing membrane interaction. acs.org However, dimethyl esterification can lead to a loss of activity. nih.gov

Linearization: Opening the cyclic lactone ring to create a linear surfactin molecule drastically reduces its biological activity, including its surface activity and hemolytic properties. uliege.bemdpi.com This highlights the importance of the cyclic structure for maintaining the correct conformation for activity. uliege.be

| Modification | Effect on Biological Activity | Reference |

| Monomethyl Esterification | Increased antiviral and hemolytic activity | nih.govacs.org |

| Dimethyl Esterification | Decreased activity | nih.gov |

| Linearization (Ring Opening) | Drastically reduced surface and hemolytic activity | uliege.bemdpi.com |

Computational Modeling and Molecular Dynamics Simulations of Membrane Interactions

Computational methods, such as molecular dynamics (MD) simulations, have become invaluable tools for studying the interaction of Surfactin B1 with cell membranes at an atomic level. brieflands.comresearchgate.netnih.gov

These simulations have provided detailed insights that complement experimental findings:

Membrane Insertion and Orientation: MD simulations have shown that the fatty acid chain of Surfactin B1 inserts deeply into the hydrophobic core of the lipid bilayer, while the peptide ring resides near the lipid headgroups at the water-lipid interface. researchgate.net The orientation of the peptide is often parallel to the membrane surface. nih.gov

Lipid Specificity: Simulations have supported the idea that surfactin can interact preferentially with certain types of lipids, such as DPPC, and can induce the formation of surfactin-lipid domains within the membrane. researchgate.net

Membrane Destabilization: Simulations have visualized how the presence of surfactin molecules can perturb the order of the lipid acyl chains, leading to membrane destabilization. brieflands.com

Self-Association: Modeling has suggested that intermolecular interactions between surfactin molecules are strong, promoting their aggregation into oligomers within the membrane, which may be a key step in the mechanism of pore formation. researchgate.net

{"answer":"### 5.1 Antimicrobial Activity of Surfactin B1

Surfactin B1, a cyclic lipopeptide produced by various strains of the Bacillus genus, has demonstrated a broad spectrum of antimicrobial activities. nih.gov Its unique amphiphilic structure, consisting of a hydrophobic fatty acid chain and a hydrophilic peptide ring, allows it to interact with and disrupt microbial cell membranes, leading to cell death. mdpi.comnih.gov

1 Antibacterial Efficacy and Mechanisms against Gram-Positive and Gram-Negative Organisms

Surfactin B1 exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, although its efficacy can vary between the two. nih.govcdnsciencepub.com The primary mechanism of action involves the disruption of the bacterial cell membrane. nih.govnih.gov The lipophilic fatty acid tail of Surfactin B1 inserts into the phospholipid bilayer of the bacterial membrane, leading to increased permeability, pore formation, and ultimately, cell lysis. mdpi.comresearchgate.net

For Gram-positive bacteria, which have a thick peptidoglycan layer but a single cytoplasmic membrane, Surfactin B1 can effectively disrupt this membrane. mdpi.com In the case of Gram-negative bacteria, the outer membrane presents an additional barrier. However, Surfactin B1 can still interact with the lipopolysaccharide (LPS) layer of the outer membrane, destabilizing it and allowing the lipopeptide to reach the inner cytoplasmic membrane. researchgate.netmdpi.com

Research has shown that Surfactin B1 can inhibit the growth of various pathogenic bacteria. For instance, studies have reported its activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govdovepress.com The minimum inhibitory concentrations (MICs) of surfactin against clinical isolates of S. aureus have been observed in the range of 512 to 1024 µg/mL. nih.gov Another study found the MIC of a surfactin produced by B. subtilis MSH1 to be 200 mg/L against S. aureus. researchgate.net

The antibacterial action of Surfactin B1 is not solely limited to membrane disruption. It has also been suggested to inhibit bacterial protein synthesis and interfere with enzyme activity, thereby affecting normal cellular metabolism. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Surfactin against select bacteria

| Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 512 | >1024 | nih.gov |

| Staphylococcus aureus SA 095 (MRSA) | 512 | >1024 | nih.gov |

| Staphylococcus aureus SA 366 (MRSA) | 512 | >1024 | nih.gov |

| Staphylococcus aureus SA 326 (MRSA) | 1024 | 2048 | nih.gov |

| Staphylococcus aureus SA 452 (MRSA) | 512 | 1024 | nih.gov |

| Shigella dysenteriae | 150 | 200 | researchgate.net |

| Desulfovibrio alaskensis NCIMB 13491 | 2.5 | Not Reported | nih.gov |

2 Antifungal Properties and Mode of Action (e.g., membrane disruption, apoptosis induction in fungal cells)

Surfactin B1 also possesses significant antifungal properties against a range of phytopathogenic and human pathogenic fungi. oup.comnih.gov Its mode of action against fungal cells is multifaceted and concentration-dependent. mdpi.com At higher concentrations, Surfactin B1 acts similarly to its antibacterial mechanism, causing membrane disruption by forming pores and channels in the fungal cell membrane. mdpi.comnih.gov This leads to leakage of intracellular components and cell lysis. researchgate.net

However, at lower, more naturally achievable concentrations, Surfactin B1 can induce apoptosis, or programmed cell death, in fungal cells. mdpi.comnih.gov This process involves the accumulation of reactive oxygen species (ROS), externalization of phosphatidylserine, and DNA fragmentation. nih.govresearchgate.net One study identified a new surfactin, WH1fungin, which at low concentrations, induces apoptosis in fungal cells by targeting mitochondrial ATPase and triggering the release of cytochrome C. mdpi.com This suggests that inducing apoptosis may be a more common natural function of surfactin in suppressing fungal growth compared to direct membrane lysis. mdpi.com

Surfactin has shown efficacy against various fungal species, including Aspergillus, Fusarium, Penicillium, and Monilinia species. mdpi.comoup.comresearchgate.net For example, it has been shown to inhibit the growth of Aspergillus flavus, a producer of carcinogenic aflatoxins. oup.comresearchgate.net In another study, surfactin inhibited the growth of several Monilinia species, which are responsible for brown rot in fruits. oup.com

Table 2: Antifungal Activity of Surfactin against select fungi

| Fungal Species | Activity | Reference |

|---|---|---|

| Monilinia polystroma | 88.39% growth inhibition | researchgate.net |

| Monilinia fructigena | 67.40% growth inhibition | researchgate.net |

| Monilinia laxa | 49.56% growth inhibition | researchgate.net |

| Aspergillus sp. | 33.02% growth inhibition | researchgate.net |

| Fusarium graminearum | Antifungal effects through cellular stress and ROS accumulation | researchgate.netresearchgate.net |

| Botrytis cinerea | Inhibition by disrupting fungal membranes and reducing sporulation | oup.com |

3 Antimycoplasma Activity

Research has indicated that Surfactin B1 exhibits activity against Mycoplasma, a genus of bacteria that lack a cell wall. frontiersin.orgnih.govpreprints.org The absence of a cell wall makes these organisms particularly susceptible to agents that target the cell membrane. Surfactin's ability to disrupt lipid bilayers is thought to be the primary mechanism for its antimycoplasma activity. nih.gov By interacting with and disintegrating the mycoplasma membrane, surfactin can cause cell lysis. nih.gov This activity highlights the potential of Surfactin B1 in addressing infections caused by these cell wall-deficient pathogens. mdpi.comabdel-mawgoud.comuliege.be

4 Anti-Biofilm Formation and Dispersal Mechanisms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which makes them notoriously resistant to conventional antimicrobial agents. Surfactin B1 has demonstrated significant anti-biofilm activity, both in preventing the formation of new biofilms and in dispersing pre-existing ones. nih.govmdpi.com

The anti-biofilm mechanism of Surfactin B1 is linked to its surfactant properties. mdpi.com It can reduce surface tension and alter the hydrophobicity of surfaces, thereby inhibiting the initial attachment of bacteria, a critical step in biofilm formation. mdpi.comfrontiersin.org

Furthermore, research has shown that surfactin can interfere with the production of the biofilm matrix. mdpi.com For example, in Staphylococcus aureus, surfactin has been found to decrease the production of polysaccharides that form the biofilm matrix by suppressing the expression of genes like icaA and icaD, which are essential for biofilm development. mdpi.com Studies have also shown that surfactin can prevent biofilm formation by foodborne pathogens such as Listeria monocytogenes, Enterobacter sakazakii, and Salmonella enteritidis. mdpi.com

5 Synergistic Antimicrobial Effects with Conventional Agents

An important aspect of Surfactin B1's antimicrobial potential is its ability to act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant bacteria. nih.govdovepress.com This synergistic effect can help to overcome antibiotic resistance and potentially reduce the required doses of conventional drugs.

Studies have demonstrated that Surfactin B1 can work in concert with antibiotics such as ampicillin, oxacillin, and tetracycline (B611298) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net The proposed mechanism for this synergy involves Surfactin B1 increasing the permeability of the bacterial cell membrane, which facilitates the entry of the antibiotic into the cell to reach its intracellular target. dovepress.com Additionally, it has been suggested that surfactin can inhibit penicillinase, an enzyme produced by some bacteria that inactivates penicillin-based antibiotics. nih.govresearchgate.net

**Table 3: Synergistic Effects of Surfactin with Conventional Antibiotics against *Staphylococcus aureus***

| Antibiotic | Strain | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |

|---|---|---|---|---|

| Ampicillin | SA 452 (MRSA) | 0.133 | Synergy | nih.gov |

| Oxacillin | SA 452 (MRSA) | 0.156 | Synergy | nih.gov |

| Gentamicin | SA 452 (MRSA) | 0.25 | Synergy | researchgate.net |

| Tetracycline | SA 452 (MRSA) | 0.133 | Synergy | nih.gov |

| Ampicillin | ATCC 25923 | 0.5 | Synergy | nih.gov |

| Oxacillin | ATCC 25923 | 0.25 | Synergy | nih.gov |

| Tetracycline | ATCC 25923 | 0.188 | Synergy | nih.gov |

Applications of Surfactin B1

Role in Microbial Enhanced Oil Recovery (MEOR)

Surfactin (B1297464) B1 has significant potential in Microbial Enhanced Oil Recovery (MEOR). nih.govmdpi.commdpi.com Its ability to reduce interfacial tension between oil and water helps to mobilize residual oil trapped in reservoir rock formations. google.com By lowering the capillary forces, surfactin can improve the displacement efficiency of waterflooding processes. google.commdpi.com The use of biosurfactants like surfactin is considered a more environmentally friendly approach compared to synthetic surfactants for EOR. mdpi.com Surfactin can be applied either by injecting the pre-formed biosurfactant or by stimulating the growth of surfactin-producing microorganisms within the reservoir. mdpi.com

Environmental Remediation

The surface-active properties of Surfactin B1 make it effective for environmental remediation, particularly for cleaning up oil spills and contaminated soil. nih.govnih.govmdpi.com It can emulsify hydrocarbons, increasing their bioavailability for microbial degradation. nih.gov This process, known as bioremediation, offers a sustainable and eco-friendly method for cleaning up pollutants. nih.govmdpi.com Surfactin's biodegradability and low toxicity are key advantages over chemical surfactants in these applications. nih.govresearchgate.net

Agricultural Sector

In the agricultural sector, Surfactin B1 is recognized for its potential as a biocontrol agent. nih.gov It exhibits antimicrobial activity against various plant pathogens. nih.govengormix.com By disrupting the cell membranes of harmful microbes, surfactin can help protect crops from diseases. engormix.comresearchgate.net Furthermore, it can promote the colonization of beneficial bacteria, such as Bacillus subtilis, in the plant rhizosphere, which can enhance plant growth and health. nih.govoup.com Its role in inhibiting the growth of mycotoxin-producing fungi is also an area of active research. researchgate.netppjonline.org

Ecological and Biotechnological Applications of Surfactin B1 Non Clinical

Agricultural Applications

In the agricultural sector, Surfactin (B1297464) B1 demonstrates multifaceted roles, contributing to crop protection and growth promotion through various mechanisms.

Biocontrol of Plant Pathogens (e.g., fungi, bacteria)

Surfactin B1 exhibits significant antagonistic activity against a wide range of plant pathogens, including both fungi and bacteria. nih.govmdpi.com Its mode of action often involves disrupting the cell membranes of these pathogens, leading to leakage of cellular contents and ultimately, cell death. researchgate.netresearchgate.net This antimicrobial property makes it an effective agent for controlling diseases that can devastate crops. researchgate.net

Research has demonstrated the efficacy of surfactin against several phytopathogenic fungi. For instance, in vitro studies have shown significant inhibition of fungal growth for various pathogens. researchgate.netoup.com One study reported that surfactin inhibited the growth of Monilinia polystroma by 88.39%, Monilinia fructigena by 67.40%, Monilinia laxa by 49.56%, and Aspergillus sp. by 33.02%. researchgate.netoup.com In vivo tests on apples inoculated with Monilinia laxa showed a 67.53% reduction in fungal growth and a 65.71% decrease in disease severity after surfactin application. researchgate.netoup.com Similarly, in strawberries, surfactin treatment reduced the severity of Aspergillus sp. infection by 80% after 15 days of storage at 4°C. researchgate.netoup.com

Furthermore, surfactin has been shown to be effective against the mycotoxigenic fungus Fusarium moniliforme, a common contaminant of maize kernels. nih.gov It not only inhibits and damages the hyphae of the fungus but also damages its DNA and protein. nih.gov

The antibacterial activity of surfactin is also well-documented. researchgate.netresearchgate.net It is particularly effective against Gram-positive bacteria and has shown inhibitory effects against various plant pathogenic bacteria. researchgate.net The ability of surfactin to disrupt bacterial biofilms further enhances its biocontrol potential. frontiersin.org

Table 1: Antifungal Activity of Surfactin B1 Against Various Plant Pathogens

| Plant Pathogen | Host Plant(s) | In Vitro Inhibition (%) | In Vivo Disease Reduction (%) | Reference(s) |

| Monilinia polystroma | Apple, Strawberry | 88.39 | - | researchgate.netoup.com |

| Monilinia fructigena | Apple, Strawberry | 67.40 | - | researchgate.netoup.com |

| Monilinia laxa | Apple, Strawberry | 49.56 | 67.53 | researchgate.netoup.com |

| Aspergillus sp. | Apple, Strawberry | 33.02 | 80.00 | researchgate.netoup.com |

| Fusarium moniliforme | Maize | - | - | nih.gov |

| Botrytis cinerea | Various | - | - | researchgate.net |

| Sclerotinia sclerotiorum | Various | - | - | researchgate.net |

| Colletotrichum gloeosporioides | Various | - | - | researchgate.net |

Promotion of Plant Growth and Rhizosphere Colonization by Producing Strains

Surfactin B1 plays a crucial role in promoting plant growth by facilitating the colonization of plant roots by beneficial bacteria, such as Bacillus subtilis. frontiersin.orgasm.orguliege.be This colonization is essential for the bacteria to exert their plant growth-promoting and biocontrol activities. frontiersin.org

Surfactin enhances the motility of bacteria, including swarming and swimming, which enables them to move towards and colonize the rhizosphere, the area of soil directly influenced by root secretions. asm.orguliege.benih.gov It is also a key component in biofilm formation on root surfaces. asm.orgresearchgate.net These biofilms provide a protective environment for the bacteria and help them to establish a stable population on the roots. uliege.be

The production of surfactin is often stimulated by root exudates, creating a positive feedback loop that enhances bacterial colonization. asm.org Studies have shown that Bacillus velezensis, a known biocontrol agent, increases its surfactin production in the presence of root exudates, which in turn optimizes biofilm formation, motility, and early root colonization. asm.org Sucrose (B13894), a common component of root exudates, has also been found to trigger a signaling cascade that leads to increased surfactin production and enhanced root colonization by B. subtilis. nih.gov

Enhancement of Plant Resistance to Diseases

Beyond its direct antimicrobial effects, Surfactin B1 can also enhance a plant's own defense mechanisms, a phenomenon known as induced systemic resistance (ISR). frontiersin.orgasm.orgresearchgate.net When plants perceive surfactin, they activate a series of defense responses that make them more resistant to subsequent pathogen attacks. asm.orgwallonie.be

Surfactin acts as an elicitor, a molecule that triggers a defense response in plants. researchgate.netwallonie.be This can involve the production of reactive oxygen species (ROS), the activation of defense-related genes, and the synthesis of defense compounds like phytoalexins. wallonie.bepsu.edu For example, treatment of tomato plants with surfactin has been shown to reduce the symptoms of Tomato mosaic virus (ToMV) by inducing systemic resistance. psu.edu This was associated with increased levels of hydrogen peroxide, salicylic (B10762653) acid, and jasmonic acid, which are key signaling molecules in plant defense pathways. psu.edu

The ability of surfactin to trigger ISR has been demonstrated in various plants, including tobacco and tomato. frontiersin.orgasm.org In tobacco cells, surfactin has been shown to stimulate the production of the defense enzyme phenylalanine ammonia (B1221849) lyase without causing any phytotoxicity. frontiersin.org This priming of the plant's immune system provides broad-spectrum and long-lasting protection against a variety of pathogens. asm.org

Potential as Eco-Friendly Biopesticides

The multifaceted beneficial effects of Surfactin B1 make it a strong candidate for the development of eco-friendly biopesticides. researchgate.netfrontiersin.orgresearchgate.net Its biodegradability and low toxicity to non-target organisms present a significant advantage over conventional chemical pesticides, which can have detrimental impacts on the environment and human health. researchgate.netfrontiersin.org

Biopesticides based on surfactin-producing bacteria or the purified compound itself offer a sustainable approach to pest and disease management. researchgate.netpreprints.org They can help to reduce the reliance on synthetic chemicals in agriculture, leading to healthier soils and ecosystems. researchgate.net The dual action of surfactin as both a direct antagonist to pathogens and an inducer of plant resistance provides a robust and comprehensive strategy for crop protection. researchgate.netfrontiersin.org

Studies have highlighted the potential of surfactin in integrated pest management programs. For example, its effectiveness against post-harvest fungal pathogens in fruits like apples and strawberries not only reduces disease but also extends shelf life. researchgate.netoup.com

Environmental Applications

The unique surface-active properties of Surfactin B1 also make it valuable for environmental remediation efforts, particularly in cleaning up pollutants.

Bioremediation of Contaminants (e.g., oil spills, hydrocarbons)

Surfactin B1 is a powerful biosurfactant, meaning it can reduce the surface tension between different phases, such as oil and water. nih.gov This property is highly effective in the bioremediation of hydrocarbon contaminants, including those from oil spills. nih.govunam.mx

When applied to oil-contaminated environments, surfactin helps to emulsify the oil, breaking it down into smaller droplets. pjoes.com This increases the surface area of the oil that is accessible to hydrocarbon-degrading microorganisms. pjoes.commdpi.com By enhancing the bioavailability of these hydrophobic pollutants, surfactin significantly accelerates their microbial degradation. unam.mxmdpi.com

Several studies have demonstrated the effectiveness of surfactin in enhancing the bioremediation of various hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), which are persistent and toxic pollutants. pjoes.comoup.com The use of biosurfactants like surfactin is considered a more environmentally friendly approach compared to synthetic surfactants, which can sometimes be toxic or be preferentially consumed by microorganisms over the target pollutants. pjoes.commdpi.com The application of native biosurfactant-producing bacteria has shown promising results in the cleanup of aged oil spill sites. unam.mx

Biodegradation of Lipids